4,4'-Dimethylaminorex, cis-

Description

Contextualization within Novel Psychoactive Substances (NPS) Research

Cis-4,4'-Dimethylaminorex (cis-4,4'-DMAR) is categorized as a novel psychoactive substance (NPS). nih.gov NPS are substances of abuse, either newly synthesized or repurposed, that are not controlled by international drug conventions but may pose a public health threat. nih.gov The emergence of cis-4,4'-DMAR on the recreational drug market in the early 2010s prompted intensive research efforts to understand its chemical properties and biological activity. nih.govljmu.ac.uk It was first detected in the Netherlands in December 2012. wikipedia.org The compound has been sold under various names, including "Serotoni," and has been found in powders and tablets. unife.it Its appearance was linked to a number of fatalities in Europe, which accelerated its study by forensic and toxicological researchers. nih.govresearchgate.netdrugsandalcohol.ie

Structural Classification and Relationship to Aminorex Analogs

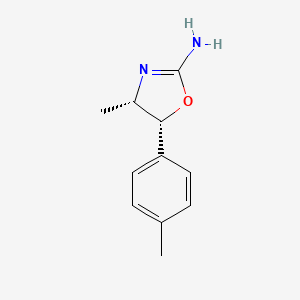

Cis-4,4'-DMAR belongs to the 2-amino-5-aryloxazoline class of compounds. wikipedia.org It is a structural analog of aminorex and 4-methylaminorex (B1203063) (4-MAR), both of which are known psychostimulants. nih.govnih.gov The chemical structure of 4,4'-DMAR is characterized by a methyl group attached to the fourth position of the phenyl ring and another methyl group at the fourth position of the oxazoline (B21484) ring. europa.eu This substitution pattern distinguishes it from its parent compounds.

The aminorex family of drugs, including 4,4'-DMAR, shares a common 5-phenyl-4,5-dihydrooxazol-2-amine core structure. nih.gov These compounds interact with monoamine neurotransmitter systems in the brain, leading to their stimulant effects. nih.gov

Stereoisomeric Forms and Research Significance (e.g., cis- vs. trans- isomers)

The presence of two chiral centers in the 4,4'-DMAR molecule means that it can exist as four different stereoisomers, which can be grouped into two diastereomeric pairs: cis and trans. nih.govnih.gov The cis- and trans-isomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms.

Initial analytical characterizations of samples from law enforcement seizures and online vendors consistently identified the (±)-cis isomer. nih.govdrugsandalcohol.ie This finding was significant as it directed the focus of subsequent pharmacological and toxicological research primarily onto the cis-form of the compound. Research has shown that differentiation between the cis- and trans-isomers is achievable through standard analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and chromatography. nih.govdrugsandalcohol.ie

Studies comparing the two racemates have revealed differences in their biological activity. For instance, while both isomers are effective at inducing the release of dopamine (B1211576) and noradrenaline, the (±)cis-4,4′-DMAR isomer demonstrates a more potent stimulating effect on the serotonin (B10506) transporter (SERT) compared to the (±)trans-4,4′-DMAR isomer. unife.it

Evolution of Research Interests in 4,4'-Dimethylaminorex, cis-

Research interest in cis-4,4'-DMAR evolved rapidly from initial detection and identification to in-depth pharmacological and toxicological profiling. The association of the compound with a number of deaths across Europe in 2013 spurred a coordinated response from public health organizations and research institutions. nih.govljmu.ac.uk This led to comprehensive studies aimed at characterizing its mechanism of action and potential for harm.

Historical Analytical Detection and Identification in Research Samples

The first detection of 4,4'-DMAR was in the Netherlands in 2012. researchgate.net Following this, it was identified in several other European countries. nih.gov The initial identification in forensic cases was crucial. For instance, in Northern Ireland, (±)-cis-4,4'-DMAR was identified in samples related to 18 fatalities. nih.gov

A variety of advanced analytical techniques have been employed to detect and characterize cis-4,4'-DMAR in research and forensic samples. These include:

Mass Spectrometry (MS): Used for the identification and quantification of the compound in biological matrices. nih.govunivr.it

High-Performance Liquid Chromatography (HPLC): A sensitive method for separating and quantifying cis-4,4'-DMAR in plasma has been developed and validated. univr.it

Gas Chromatography (GC): Also utilized in the analytical characterization of the compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the specific stereoisomeric form (cis vs. trans). nih.gov

Crystal Structure Analysis: Provided definitive structural confirmation of the cis-isomer. nih.gov

These analytical efforts have been fundamental in establishing the presence of cis-4,4'-DMAR in seized materials and biological samples, thereby informing both law enforcement and the scientific community.

Detailed Research Findings

In-vitro studies using rat brain synaptosomes have provided detailed insights into the pharmacological profile of (±)-cis-4,4'-DMAR. These studies have shown it to be a potent and efficacious substrate-type releaser at dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. nih.gov

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| d-Amphetamine | 5.5 | 8.2 | 2602 |

| Aminorex | 9.1 | 15.1 | 414 |

| (±)-cis-4-MAR | 1.7 | 4.8 | 53.2 |

Data sourced from in vitro studies on rat brain synaptosomes. nih.goveuropa.eu

The data indicates that while the potency of (±)-cis-4,4'-DMAR at DAT and NET is comparable to other psychostimulants like d-amphetamine and aminorex, its action at SERT is significantly more potent. nih.govdrugsandalcohol.ie Furthermore, research has identified that (±)-cis-4,4'-DMAR also inhibits the vesicular monoamine transporter 2 (VMAT2) with a potency similar to that of MDMA. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)/t8-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILLHMQNMXXTL-WPRPVWTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](OC(=N1)N)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345892 | |

| Record name | rel-(4R,5S)-4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632031-39-0 | |

| Record name | 4,4'-Dimethylaminorex, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632031390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(4R,5S)-4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-DIMETHYLAMINOREX, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9NBG680PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Analysis of 4,4 Dimethylaminorex, Cis

Chemical Synthesis Pathways and Reaction Mechanisms

The primary synthetic route to produce the (±)-cis isomers of 4,4'-DMAR involves the cyclization of a specific precursor, 2-amino-1-(4-methylphenyl)propan-1-ol (B2765097), with cyanogen (B1215507) bromide. nih.gov This method is analogous to the synthesis of other aminorex derivatives. nih.gov An alternative, though often resulting in the trans isomer, involves using potassium cyanate (B1221674) followed by treatment with hydrochloric acid. nih.govnih.gov

The reaction with cyanogen bromide proceeds through a cyclization mechanism where the amino alcohol precursor reacts to form the 2-amino-5-aryloxazoline ring structure characteristic of aminorex and its derivatives. nih.govwikipedia.org The stereochemistry of the final product is directly dependent on the stereochemistry of the starting amino alcohol. mdma.ch

| Reagent | Precursor | Product Isomer | Reference |

| Cyanogen Bromide | 2-amino-1-(4-methylphenyl)propan-1-ol | (±)-cis-4,4'-DMAR | nih.gov |

| Potassium Cyanate / HCl | 2-amino-1-(4-methylphenyl)propan-1-ol | (±)-trans-4,4'-DMAR | nih.gov |

Cyclization Reactions in Aminorex Derivative Synthesis

Cyclization is a fundamental step in the synthesis of aminorex derivatives. The reaction of a 2-amino-1-arylpropan-1-ol precursor with cyanogen bromide is a well-established method for forming the oxazoline (B21484) ring. nih.gov This process involves the intramolecular reaction of the hydroxyl and amino groups with the cyanogen bromide to form the heterocyclic ring. wikipedia.org The choice of the cyclizing agent is crucial as it can influence the stereochemical outcome. For instance, while cyanogen bromide typically yields the cis isomer from norephedrine-type precursors, the use of potassium cyanate followed by acid-catalyzed cyclization of an intermediate often leads to the trans isomer. nih.govmdma.ch

Role of Specific Precursors in Stereoisomer Formation

The stereochemistry of the final 4,4'-DMAR product is dictated by the stereoisomer of the precursor, 2-amino-1-(4-methylphenyl)propan-1-ol. This precursor itself has stereoisomers, analogous to norephedrine (B3415761) and norpseudoephedrine. nih.govmdma.ch To obtain the cis isomer of 4,4'-DMAR, the corresponding erythro-amino alcohol precursor is required. mdma.ch Conversely, the use of a threo-amino alcohol precursor would lead to the formation of the trans isomer. mdma.ch The synthesis of the specific precursor, 1-(4-methylphenyl)propan-1-one, serves as the initial step in preparing the necessary amino alcohol intermediate. nih.gov

| Precursor Stereochemistry (analogy) | Reagent | Product Stereochemistry | Reference |

| Norephedrine (erythro) | Cyanogen Bromide | cis-4-methylaminorex | nih.gov |

| Norpseudoephedrine (threo) | Cyanogen Bromide | trans-4-methylaminorex | wikipedia.org |

Impurity Profiling and By-product Characterization in Synthetic Routes

Impurity profiling is essential for identifying the synthetic route used in clandestine laboratories and for understanding the pharmacological and toxicological properties of the final product. nih.govcanberra.edu.au In the synthesis of 4,4'-DMAR, potential impurities can include unreacted precursors, reagents, and by-products from side reactions.

Characterization of the synthesized (±)-cis-4,4'-DMAR and its potential impurities is achieved through various analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the structure and stereochemistry of the final product. nih.gov The chemical shift of the 4-methyl group can be used to distinguish between cis and trans isomers. mdma.ch

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to identify the parent compound and its fragmentation patterns. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass data for elemental composition confirmation. nih.gov

Chromatography : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to separate the cis and trans isomers and to assess the purity of the synthesized compound. nih.govnih.gov

During the synthesis of aminorex derivatives, the formation of by-products can occur. For example, when using the potassium cyanate route, an amide by-product, trans-4-methyl-5-phenyl-oxazolid-2-one, can be formed. mdma.ch

Optimization of Synthetic Strategies for Research Purposes

For research purposes, the optimization of synthetic strategies for cis-4,4'-DMAR focuses on achieving high purity and yield, as well as stereospecificity. The choice of the synthetic route is a key factor. The cyanogen bromide method is generally preferred for obtaining the cis isomer. nih.govmdma.ch

Optimization may involve:

Reaction Conditions : Modifying reaction parameters such as temperature, solvent, and reaction time to maximize the yield of the desired cis isomer and minimize the formation of by-products.

Purification Techniques : Employing effective purification methods, such as recrystallization or column chromatography, to isolate the cis-4,4'-DMAR from any unreacted starting materials, reagents, and the trans isomer. nih.gov

Precursor Synthesis : Developing efficient and stereoselective methods for the synthesis of the 2-amino-1-(4-methylphenyl)propan-1-ol precursor to ensure the desired stereochemical outcome of the final product.

The synthesis of related aminorex derivatives has also been explored, which can provide insights into optimizing the synthesis of cis-4,4'-DMAR. For instance, the synthesis of 3',4'-methylenedioxy-4-methylaminorex (MDMAR) also utilizes the cyanogen bromide route for the cis isomer and the potassium cyanate route for the trans isomer, highlighting the versatility and stereochemical control of these methods. nih.gov

Advanced Analytical Characterization of 4,4 Dimethylaminorex, Cis

Chromatographic Techniques for Identification and Quantification

Chromatography is the cornerstone for separating 4,4'-Dimethylaminorex, cis- from complex biological matrices and from its stereoisomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography, particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), has proven to be a sensitive and reliable method for the quantification of cis-4,4'-DMAR in biological fluids such as human and rat plasma. researchgate.netnih.gov Validated methods are crucial for pharmacokinetic studies and for analyzing plasma levels in clinical and forensic cases. researchgate.netnih.gov

A common approach involves reversed-phase chromatography. For instance, a validated method utilized a Kinetex C18 column with a gradient elution. researchgate.netnih.gov The mobile phase typically consists of an aqueous component and an organic solvent, both modified with an acid like formic acid to improve peak shape and ionization efficiency. researchgate.netnih.govunife.it One such gradient program started with 2% organic phase, increasing to 60% over 6 minutes, demonstrating the separation of the parent compound and its metabolites. unife.it Sample preparation for plasma analysis can be achieved through protein precipitation with acidified acetonitrile, a method that yields high recovery (>93%) and minimal matrix effects. researchgate.netnih.gov For urine samples, a more extensive preparation involving enzymatic hydrolysis followed by liquid-liquid extraction with a solvent like ethyl acetate (B1210297) at an alkaline pH is often employed to account for conjugated metabolites. researchgate.netunife.itresearchgate.netunife.it

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kinetex C18 | researchgate.netnih.gov |

| Mobile Phase A | 0.1% Formic acid in water | researchgate.netnih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | researchgate.netnih.gov |

| Flow Rate | 0.2 mL/min | researchgate.netnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netnih.gov |

| Sample Preparation (Plasma) | Protein precipitation with 1% formic acid in acetonitrile | researchgate.netnih.gov |

Gas Chromatography, frequently coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of 4,4'-DMAR. GC-based methods are effective for separating the cis- and trans-isomers of aminorex derivatives. mdma.chresearchgate.net For the parent compound 4-methylaminorex (B1203063), it has been noted that the less polar trans-isomers tend to elute before the cis-isomers. mdma.ch

In the analysis of cis-4,4'-DMAR, GC-MS provides valuable structural information through electron ionization (EI) mass spectra. nih.gov It has been observed that analysis of the free base form is preferable, as the hydrochloride salts can undergo thermal decomposition in the GC injector port, leading to more complex chromatograms. mdma.ch One study noted that exposure of cis-4,4'-DMAR to HPLC mobile phase conditions (acetonitrile/water with formic acid) could artificially induce a conversion to the trans-isomer, a phenomenon not observed during GC analysis, highlighting a potential advantage of GC for stereoisomeric purity assessment. researchgate.net

Since 4,4'-Dimethylaminorex possesses two chiral centers, it can exist as four distinct stereoisomers, grouped into (±)-cis and (±)-trans racemates. mdma.chnih.gov The separation of these stereoisomers is crucial, as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the gold standard for this purpose, utilizing chiral stationary phases (CSPs) to differentiate between enantiomers. unife.it

Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective for the chiral separation of a wide range of NPS. nih.gov For halogenated derivatives of the related compound 4-methylaminorex, a Lux i-Amylose-1 column was successfully used to confirm that the samples were racemic mixtures of the trans diastereomer. nih.gov This demonstrates the utility of such columns for assessing the stereoisomeric composition of aminorex derivatives. The development of CSPs on core-shell particles is also a growing trend, aiming for faster and more efficient separations. unife.it Chiral separations can be performed in various modes, including normal-phase, reversed-phase, and polar-organic, allowing for flexibility in method development. nih.gov

Spectrometric Approaches for Structural Elucidation and Trace Analysis

Spectrometric techniques, especially mass spectrometry, are indispensable for the structural confirmation and sensitive detection of cis-4,4'-DMAR. These methods provide detailed molecular information, including mass, elemental composition, and fragmentation patterns.

Mass spectrometry is universally coupled with chromatographic techniques for the analysis of cis-4,4'-DMAR. researchgate.netunife.it Detection is typically performed using positive electrospray ionization (ESI+), which readily protonates the molecule. nih.govunife.it

Tandem Mass Spectrometry (MS/MS) is widely used for quantification due to its high selectivity and sensitivity. researchgate.netunife.it This is often performed on triple quadrupole instruments operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. For cis-4,4'-DMAR, the quantifier transition of m/z 191.4 → m/z 148.3 is commonly used. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) , using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. unife.itresearchgate.netunife.it This allows for the determination of the elemental composition of the parent molecule and its metabolites, greatly increasing confidence in their identification. nih.gov HRMS has been used to identify four metabolites of cis-4,4'-DMAR in the plasma and brain of treated rats. researchgate.net

| Parameter | Value/Mode | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govunife.it |

| Precursor Ion [M+H]⁺ | m/z 191.4 | researchgate.netnih.gov |

| Primary MS/MS Transition (MRM) | m/z 191.4 → m/z 148.3 | researchgate.netnih.gov |

| Analyzer Types Used | Triple Quadrupole, Time-of-Flight (TOF), Ion Trap | nih.govunife.itnih.gov |

Understanding the fragmentation pathways of cis-4,4'-DMAR in a mass spectrometer is essential for its structural confirmation. Collision-Induced Dissociation (CID) is used to generate fragment ions that are characteristic of the molecule's structure.

Studies have shown that the product ion spectra of the cis- and trans-isomers of 4,4'-DMAR are very similar, indicating they follow comparable fragmentation pathways. researchgate.net The fragmentation is proposed to initiate from the protonated molecule ([M+H]⁺ at m/z 191). A key fragmentation step involves the cleavage of the oxazoline (B21484) ring, leading to the formation of the prominent product ion at m/z 148. researchgate.netnih.gov Another significant fragment is observed at m/z 70 under electron ionization (EI) conditions, which can even be the base peak when using a quadrupole mass analyzer. nih.gov The analysis of fragmentation patterns is crucial for distinguishing the compound from its metabolites, which may involve reactions like hydrolysis, carboxylation, hydroxylation, and carbonylation. researchgate.netunife.it

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthetic compounds, providing detailed information about the chemical environment of atoms. For 4,4'-Dimethylaminorex, NMR is crucial for differentiating between the cis- and trans-diastereomers. The relative orientation of the methyl group at position 4 and the tolyl group at position 5 of the oxazoline ring leads to distinct chemical shifts in both proton (¹H) and carbon (¹³C) NMR spectra.

In the ¹H NMR spectrum of the free base of cis-4,4'-DMAR, the signals for the protons at positions H-4 and H-5 are observed at approximately 4.41 ppm and 5.74 ppm, respectively. A significant upfield shift is noted for the 4-methyl group, with its doublet appearing around 0.84 ppm. This upfield shift is a characteristic feature of the cis-isomer, where the methyl group is positioned within the shielding zone of the aromatic phenyl ring. In contrast, the trans-isomer shows these signals at different positions, with the 4-methyl group experiencing a notable downfield shift to 1.40 ppm.

Similarly, the ¹³C NMR spectrum provides confirmatory data. For the cis-isomer, the carbon atoms C-4 and C-5 resonate at approximately 59.50 ppm and 85.59 ppm. In the trans-isomer, these carbons experience a downfield shift to 63.71 ppm and 90.25 ppm, respectively. This consistent pattern of chemical shift differences between the two isomers allows for their unambiguous identification. The analysis of both ¹H and ¹³C NMR spectra is a definitive method for confirming the cis- configuration of 4,4'-Dimethylaminorex.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4,4'-DMAR Isomers (Free Base)

| Atom/Group | (±)-cis-4,4'-DMAR | (±)-trans-4,4'-DMAR | Key Observation |

| H-4 | 4.41 ppm | 4.05 ppm | Upfield shift in trans-isomer |

| H-5 | 5.74 ppm | 5.08 ppm | Upfield shift in trans-isomer |

| 4-CH₃ | 0.84 ppm | 1.40 ppm | Significant downfield shift in trans-isomer |

| C-4 | 59.50 ppm | 63.71 ppm | Downfield shift in trans-isomer |

| C-5 | 85.59 ppm | 90.25 ppm | Downfield shift in trans-isomer |

Data sourced from a study where spectra were recorded on a Bruker AV600 NMR spectrometer in CDCl₃.

X-ray Crystallography in Stereochemical and Solid-State Characterization

While NMR provides structural information in solution, X-ray crystallography offers definitive proof of stereochemistry and the precise three-dimensional arrangement of atoms in the solid state. As part of an extensive analytical characterization of 4,4'-DMAR, crystal structure analysis has been performed. This technique is capable of unambiguously determining the relative configuration of the chiral centers at C-4 and C-5, thereby confirming the cis relationship between the methyl and p-tolyl groups on the oxazoline ring. The crystallographic data provides absolute structural evidence that complements the findings from other analytical methods like NMR and mass spectrometry.

Method Validation Strategies for Quantitative Analysis in Research Matrices

For preclinical studies, such as pharmacokinetics, it is essential to use fully validated bioanalytical methods to ensure the reliability and reproducibility of the results. Bioanalytical method validation involves a series of experiments to demonstrate that a quantitative method is suitable for its intended purpose, measuring a compound's concentration in a specific biological matrix like plasma or urine. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the quantification of cis-4,4'-DMAR in human and rat plasma, adhering to the guidelines of the European Medicine Agency for bioanalytical method validation.

Sensitivity, Precision, and Accuracy Assessments

Key parameters in method validation are sensitivity, precision, and accuracy.

Sensitivity is typically defined by the lower limit of quantitation (LLOQ), which is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.

Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of the nominal concentration.

Precision measures the degree of scatter or variability between repeated measurements and is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

The validated HPLC-MS/MS method for cis-4,4'-DMAR in plasma was demonstrated to be accurate, precise, and sensitive, meeting the stringent requirements for bioanalytical applications. For a method to be considered validated, accuracy is typically required to be within ±15% of the nominal value (±20% at the LLOQ), and precision should not exceed 15% CV (20% at the LLOQ).

Matrix Effects in Analytical Performance (e.g., biological matrices for preclinical studies)

The matrix effect is the alteration of an analytical response due to the presence of co-eluting, unanalyzed components in the sample matrix. In preclinical studies using biological matrices like plasma, endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and potentially compromising the accuracy of the results.

During the validation of the quantitative method for cis-4,4'-DMAR in plasma, the matrix effect was carefully evaluated. The sample preparation involved protein precipitation with formic acid in acetonitrile. This extraction method proved to be highly efficient, with a recovery of over 93%. Crucially, the study found that the method had a negligible matrix effect, ensuring that the accuracy and reliability of the quantification were not compromised by the complex biological matrix.

Table 2: Summary of Validated HPLC-MS/MS Method for cis-4,4'-DMAR in Plasma

| Validation Parameter | Finding / Method | Significance |

| Technique | HPLC-MS/MS | Provides high selectivity and sensitivity for quantification. |

| Sample Preparation | Protein precipitation | Effective extraction from plasma matrix. |

| Recovery | >93% | High and consistent recovery ensures minimal loss of analyte during sample processing. |

| Matrix Effect | Negligible | Indicates the method is robust and not susceptible to interference from endogenous plasma components. |

| Overall Assessment | Accurate, precise, and sensitive | The method is reliable and suitable for preclinical pharmacokinetic studies. |

Data sourced from a study describing a validated method for measuring plasma levels of cis-4,4'-DMAR.

Preclinical Pharmacological Research of 4,4 Dimethylaminorex, Cis

In Vitro Receptor and Transporter Pharmacology

(±)-cis-4,4'-Dimethylaminorex (4,4'-DMAR) is a synthetic stimulant that is structurally similar to aminorex and 4-methylaminorex (B1203063) (4-MAR) regulations.govresearchgate.net. Its pharmacological properties are primarily defined by its interactions with monoamine neurotransmitter transporters unife.it. In vitro research has been crucial in elucidating the compound's mechanism of action at a molecular level.

Studies using rat brain synaptosomes and human transporter-transfected cells have demonstrated that cis-4,4'-DMAR is a potent and non-selective ligand at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) researchgate.netnih.goveuropa.eunih.govnih.gov. It acts as both a substrate-type releaser and an inhibitor of monoamine uptake nih.goveuropa.eu. This dual action leads to a significant increase in extracellular concentrations of dopamine, norepinephrine, and serotonin regulations.gov. The para-substitution on the phenyl ring is thought to contribute to its lack of selectivity, particularly its high activity at SERT compared to its analogues unife.itnih.gov.

In vitro release assays confirm that cis-4,4'-DMAR is a potent and efficacious substrate-type releaser, capable of inducing transporter-mediated reverse transport of monoamines via DAT, NET, and SERT researchgate.netnih.gov. Studies using rat brain synaptosomes found its potency at DAT and NET to be comparable to that of other psychostimulants like d-amphetamine and aminorex nih.govnih.goveuropa.eu. However, its most distinguishing feature is its high potency as a serotonin releaser, which is significantly greater than that of d-amphetamine, aminorex, and cis-4-MAR europa.eunih.govnih.goveuropa.eu. All tested drugs, including cis-4,4'-DMAR, were fully efficacious, achieving 100% of maximal release at all three transporters nih.goveuropa.eu.

Table 1: Monoamine Releasing Potency (EC₅₀ nM) in Rat Brain Synaptosomes

| Compound | DAT (EC₅₀ nM) | NET (EC₅₀ nM) | SERT (EC₅₀ nM) | DAT/SERT Ratio |

|---|---|---|---|---|

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 | 2 |

| d-Amphetamine | 5.5 ± 0.5 | 8.2 ± 1.6 | 2602 ± 494 | 473 |

| Aminorex | 9.1 ± 0.9 | 15.1 ± 3.5 | 414 ± 78 | 45 |

| (±)-cis-4-MAR | 1.7 ± 0.2 | 4.8 ± 0.9 | 53.2 ± 6.8 | 31 |

Data sourced from Brandt et al., 2014. europa.eunih.gov

In addition to promoting monoamine release, cis-4,4'-DMAR is a potent inhibitor of monoamine reuptake. Studies using human embryonic kidney (HEK) 293 cells transfected with human monoamine transporters showed that 4,4'-DMAR potently inhibited uptake at all three transporters, with IC₅₀ values in the low micromolar or sub-micromolar range researchgate.netnih.govnih.gov. Its potency as an uptake inhibitor is greater than that of MDMA researchgate.netnih.gov. The calculated DAT/SERT inhibition ratio for 4,4'-DMAR is 0.4, indicating a preference for the serotonin transporter, which is relatively similar to MDMA's ratio of 0.08 researchgate.netnih.gov.

Table 2: Monoamine Uptake Inhibition Potency (IC₅₀ µM) in hEK293 Cells

| Compound | hDAT (IC₅₀ µM) | hNET (IC₅₀ µM) | hSERT (IC₅₀ µM) |

|---|---|---|---|

| (±)-cis-4,4'-DMAR | < 2 | < 2 | < 2 |

| MDMA | 17.62 | 4.57 | 16.95 |

Data for 4,4'-DMAR and MDMA sourced from Maier et al., 2018. researchgate.netnih.govljmu.ac.uk

Beyond its effects on plasma membrane transporters, cis-4,4'-DMAR also interacts with the vesicular monoamine transporter 2 (VMAT2) researchgate.netnih.gov. Research has shown that it inhibits both rat and human isoforms of VMAT2 researchgate.netnih.govresearchgate.net. The potency of this inhibition is similar to that of MDMA but significantly less than the classical VMAT inhibitor reserpine (B192253) nih.govljmu.ac.uknih.gov. In assays using rat phaeochromocytoma (PC12) cells, the IC₅₀ value for 4,4'-DMAR inhibiting rVMAT2 was found to be 29.28 µM, comparable to MDMA's IC₅₀ of 26.47 µM ljmu.ac.uk. By inhibiting VMAT2, substances like 4,4'-DMAR can disrupt the storage of monoamines in synaptic vesicles, contributing to an increase in their cytosolic concentration and potentially leading to long-term neurotoxicity researchgate.netnih.govnih.gov.

The direct interaction of cis-4,4'-DMAR with monoamine receptors appears to be limited. Binding assays have shown that it has a low affinity for serotonin 5-HT2A and 5-HT2C receptors nih.govljmu.ac.uk. The reported Ki values are approximately 8.9 µM for 5-HT2A and 11.0 µM for 5-HT2C nih.govljmu.ac.uk. These binding affinities are significantly lower than its affinity for the monoamine transporters ljmu.ac.uk. Furthermore, studies indicate that the binding affinities of 4,4'-DMAR at various other monoamine receptors are negligible, with Ki values greater than 2 µM nih.govresearchgate.net. This suggests that the primary psychostimulant effects are mediated through its actions on transporters rather than direct receptor agonism unife.it.

The pharmacological profile of cis-4,4'-DMAR is distinct when compared to other well-known psychostimulants.

vs. Amphetamine: While cis-4,4'-DMAR shows comparable potency to d-amphetamine at releasing dopamine and norepinephrine, it is substantially more potent at releasing serotonin europa.eunih.gov. This gives d-amphetamine a highly selective DAT/NET profile, whereas cis-4,4'-DMAR is a non-selective monoamine releaser nih.gov.

vs. MDMA: The profile of cis-4,4'-DMAR is often compared to that of MDMA due to its potent effects on the serotonin system nih.gov. Both compounds inhibit VMAT2 with similar potency researchgate.netnih.gov. However, in vitro studies suggest that cis-4,4'-DMAR is more potent than MDMA as both a catecholamine releaser and an inhibitor of monoamine transporters researchgate.neteuropa.eunih.govresearchgate.net. The DAT/SERT inhibition ratio of 4,4'-DMAR (0.4) indicates a serotonergic preference that is similar to MDMA (0.08) researchgate.netnih.gov.

vs. 4-Methylaminorex (4-MAR): In contrast to 4,4'-DMAR, 4-MAR preferentially inhibits NET and DAT, exhibiting a pharmacological profile more akin to amphetamine researchgate.netnih.govresearchgate.net. The most significant difference is at the serotonin transporter, where cis-4,4'-DMAR is a much more potent releaser and uptake inhibitor than cis-4-MAR researchgate.netnih.goveuropa.eu. This profound effect of 4,4'-DMAR on human SERT is a key departure from the known actions of aminorex and 4-methylaminorex researchgate.netnih.gov.

Comparative Pharmacological Profiles with Other Psychostimulants (e.g., Amphetamine, MDMA, 4-Methylaminorex)

Stereoisomer-Specific Pharmacological Differences (cis- vs. trans-)

Preclinical research has identified significant pharmacological distinctions between the cis- and trans- stereoisomers of 4,4'-Dimethylaminorex (4,4'-DMAR). These differences are most pronounced in their interactions with monoamine transporters, which are crucial for regulating the levels of key neurotransmitters in the brain.

While both isomers exhibit activity at the dopamine transporter (DAT) and norepinephrine transporter (NET), their effects on the serotonin transporter (SERT) are markedly different. The cis--isomer of 4,4'-DMAR acts as a potent and efficacious substrate-type releaser at all three monoamine transporters (DAT, NET, and SERT). nih.govunife.it In contrast, the trans--isomer, while also a releasing agent at DAT and NET, functions as an uptake blocker at SERT. unife.itnih.gov This means that the trans--isomer prevents the reabsorption of serotonin from the synapse, leading to an increase in its extracellular concentration through a different mechanism than the cis--isomer.

Furthermore, studies have shown that the cis--isomer is a more potent releasing agent at DAT and NET compared to its trans- counterpart. unife.it In animal studies, the systemic administration of the (±)cis stereoisomer in mice induced dose-dependent psychomotor agitation, hyperthermia, convulsions, and other toxic effects. mdpi.com Conversely, the (±)trans stereoisomer was found to be behaviorally inactive on its own. mdpi.com However, the co-administration of the trans--isomer with the cis--isomer was observed to exacerbate the toxic effects of the cis--form. mdpi.com

This divergence in pharmacological activity, particularly at the serotonin transporter, underscores the importance of stereochemistry in the biological actions of 4,4'-DMAR. The potent, non-selective monoamine releasing profile of the cis--isomer is thought to be a key factor in its significant psychostimulant and toxic effects. nih.govnih.gov

Table 1: Comparison of Monoamine Transporter Activity of 4,4'-DMAR Stereoisomers

| Stereoisomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

|---|---|---|---|

| cis-4,4'-DMAR | Releasing Agent | Releasing Agent | Releasing Agent nih.gov |

| trans-4,4'-DMAR | Releasing Agent | Releasing Agent | Uptake Blocker nih.gov |

In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

Neurochemical Modulations of Monoamine Systems

In vivo studies in animal models have provided crucial insights into the neurochemical mechanisms underlying the effects of cis--4,4'-DMAR. These studies have consistently demonstrated that the compound potently modulates the monoamine systems, leading to significant increases in the extracellular levels of dopamine, norepinephrine, and serotonin. nih.govunife.it

Research utilizing rat brain synaptosomes has shown that (±)-cis--4,4'-DMAR is a potent and efficacious substrate-type releaser at DAT, NET, and SERT. nih.gov This indicates that the compound is transported into the presynaptic neuron by these transporters and subsequently triggers the reverse transport of monoamine neurotransmitters from the neuron into the synaptic cleft. nih.gov

The EC50 values, which represent the concentration of a drug that elicits a half-maximal response, highlight the high potency of (±)-cis--4,4'-DMAR. In one study, the EC50 values for monoamine release were determined to be 8.6 ± 1.1 nM at DAT, 26.9 ± 5.9 nM at NET, and 18.5 ± 2.8 nM at SERT. nih.gov This demonstrates a particularly high potency for releasing dopamine and serotonin. nih.gov When compared to other psychostimulants like d-amphetamine and aminorex, (±)-cis--4,4'-DMAR exhibited significantly more potent actions at SERT. nih.gov

The potent, non-selective monoamine releasing activity of cis--4,4'-DMAR is a key aspect of its pharmacological profile. core.ac.uk This broad-spectrum elevation of synaptic monoamines is believed to be the primary driver of its central nervous system effects.

Table 2: Potency of (±)-cis-4,4'-DMAR as a Monoamine Releaser in Rat Brain Synaptosomes

| Monoamine Transporter | EC50 (nM) |

|---|---|

| Dopamine Transporter (DAT) | 8.6 ± 1.1 nih.gov |

| Norepinephrine Transporter (NET) | 26.9 ± 5.9 nih.gov |

| Serotonin Transporter (SERT) | 18.5 ± 2.8 nih.gov |

Investigations into Potential Neurobiological Perturbations

Beyond its immediate effects on monoamine release, research has explored the potential for cis--4,4'-DMAR to induce neurobiological perturbations. A significant area of investigation has been its interaction with the vesicular monoamine transporter 2 (VMAT2). core.ac.ukljmu.ac.uk VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles for later release. Inhibition of VMAT2 can lead to a depletion of these neurotransmitters and has been associated with long-term neurotoxicity. core.ac.ukljmu.ac.uk

Studies have shown that (±)-cis--4,4'-DMAR inhibits both rat and human isoforms of VMAT2 with a potency similar to that of 3,4-methylenedioxymethamphetamine (MDMA). core.ac.ukresearchgate.net This inhibitory action on VMAT2 suggests that chronic use of cis--4,4'-DMAR could potentially lead to the depletion of monoamine stores, a mechanism implicated in the neurotoxic effects of other psychostimulants. core.ac.ukljmu.ac.uk

In addition to its effects on VMAT2, in vivo studies in mice have revealed that acute administration of (±)-cis--4,4'-DMAR can induce a range of physiological and behavioral changes that may be indicative of neurobiological stress. These include hyperthermia, convulsions, and stimulated aggression. mdpi.com Furthermore, immunohistochemical analysis of the cerebral cortex in mice treated with (±)-cis--4,4'-DMAR showed alterations in markers of oxidative/nitrosative stress and apoptosis. mdpi.com These findings suggest that exposure to cis--4,4'-DMAR can trigger cellular stress pathways in the brain.

Mechanisms of Central Nervous System Engagement

The engagement of the central nervous system by cis--4,4'-DMAR is primarily driven by its potent activity as a non-selective monoamine releasing agent. core.ac.uknih.gov By increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin, it profoundly alters neuronal signaling in various brain circuits.

The psychostimulant effects are largely attributed to the enhanced dopaminergic and noradrenergic neurotransmission. nih.gov Studies investigating the behavioral effects in rats have shown that a single injection of cis--4,4'-DMAR significantly increases locomotor activity. nih.gov This effect is consistent with the known role of dopamine in motor control and motivation. The rewarding properties of the related compound, 4-methylaminorex, have been shown to be mediated by the dopamine system, suggesting a similar mechanism for cis--4,4'-DMAR's abuse potential. researchgate.net

The profound effects on the serotonergic system contribute to its complex pharmacological profile. nih.gov The high potency of cis--4,4'-DMAR as a serotonin releaser is a distinguishing feature compared to some other psychostimulants like aminorex and 4-methylaminorex. nih.govnih.gov This strong serotonergic activity is thought to contribute to its psychoactive effects and may also be linked to the potential for serotonergic toxicity, including serotonin syndrome. nih.govcore.ac.uk

Furthermore, in vitro studies have demonstrated that (±)-cis--4,4'-DMAR inhibits the uptake of dopamine, norepinephrine, and serotonin with IC50 values in the low micromolar range. nih.govcore.ac.uk This inhibition of reuptake further potentiates the increase in synaptic monoamine levels. The compound also exhibits binding affinity for serotonin 5-HT2A and 5-HT2C receptors at higher concentrations, which could contribute to a wider range of central nervous system effects. ljmu.ac.uk

Table 3: In Vitro Activity of (±)-cis-4,4'-DMAR at Human Monoamine Transporters

| Transporter | IC50 (µM) for Uptake Inhibition |

|---|---|

| Dopamine Transporter (DAT) | < 2 nih.gov |

| Norepinephrine Transporter (NET) | < 2 nih.gov |

| Serotonin Transporter (SERT) | < 2 nih.gov |

Metabolic Studies and Biotransformation Pathways of 4,4 Dimethylaminorex, Cis

In Vitro Metabolic Characterization

In vitro studies are crucial for elucidating the fundamental metabolic pathways of a compound in a controlled environment, often using human liver preparations to simulate human metabolism. For cis-4,4'-DMAR, these studies have been performed using pooled human liver microsomes (HLM) and recombinant cytochrome P450 isoforms. unife.itresearchgate.netunife.it In contrast to the cis-isomer, the trans-isomer of 4,4'-DMAR has been found to be metabolically stable under similar experimental conditions. unife.it

Investigations using HLM have successfully identified five distinct metabolic products originating from the cis-isomer of 4,4'-DMAR. unife.itresearchgate.netunife.it These metabolites are the result of Phase I metabolic reactions. unife.itresearchgate.net Following their formation, these Phase I metabolites are subject to extensive conjugation, a characteristic of Phase II metabolism. unife.itresearchgate.net The primary Phase I and subsequent Phase II metabolites identified are considered essential analytical targets in forensic toxicology. researchgate.net

The cytochrome P450 (CYP) system is a family of enzymes primarily responsible for Phase I metabolism of many xenobiotics. nih.govuqu.edu.sadoaj.org Studies utilizing recombinant CYP450 isoforms have identified CYP2D6 as the principal isoenzyme involved in the metabolism of cis-4,4'-DMAR. unife.itresearchgate.netunife.it Further research has shown that incubations with different allelic variants of CYP2D6 can cause significant alterations in the metabolic profile of the compound. unife.itresearchgate.netunife.it

The biotransformation of cis-4,4'-DMAR proceeds through several key Phase I metabolic pathways. unife.itresearchgate.net These reactions, typical for amphetamine-like substances, modify the parent compound's structure to facilitate its eventual excretion. unife.it The identified pathways include:

Hydroxylation: The addition of a hydroxyl (-OH) group.

Carboxylation: The addition of a carboxyl (-COOH) group.

Carbonylation: The formation of a carbonyl (C=O) group.

Hydrolysis: The cleavage of a chemical bond by the addition of water. unife.itresearchgate.netunife.it

A metabolite resulting from the hydrolysis of the oxazoline (B21484) ring, the para-methyl derivative of norephedrine (B3415761), was detected specifically after incubation with HLM. unife.it

| Metabolic Aspect | Finding | Primary Research Model |

|---|---|---|

| Phase I Metabolites | Five distinct metabolites identified for the cis-isomer. unife.itunife.it | Human Liver Microsomes (HLM) |

| Phase II Metabolism | Phase I metabolites undergo extensive conjugation. unife.itresearchgate.net | Human Liver Microsomes (HLM) |

| Key Enzyme | CYP2D6 is the principal isoenzyme responsible for metabolism. unife.itresearchgate.netunife.it | Recombinant CYP450 Isoforms |

| Identified Pathways | Hydroxylation, Carboxylation, Carbonylation, Hydrolysis. unife.itresearchgate.netunife.it | Human Liver Microsomes (HLM) |

In Vivo Metabolic Profiling in Animal Models

To complement in vitro findings, in vivo studies using animal models such as mice and rats have been conducted. unife.itnih.gov These studies provide a more comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

Studies in male ICR (CD-1®) mice have characterized the urinary excretion of cis-4,4'-DMAR and its metabolites. unife.itresearchgate.net Following administration of the cis-isomer, the parent compound and its metabolites are excreted in free, glucuronide, and sulfate (B86663) forms. researchgate.net Research shows that hydroxylated and carboxylated metabolites are excreted in greater quantities than the parent compound. nih.govmdpi.com These metabolites, particularly the carboxylated and hydroxylated ones, are not only the most abundant but also have the most extended window of detection in urine. unife.itresearchgate.net Consequently, these two classes of metabolites, together with the unchanged parent compound, have been selected as the most suitable urinary markers of intake for cis-4,4'-DMAR. unife.itresearchgate.netunife.it

| Compound Type | Significance |

|---|---|

| Parent Compound (cis-4,4'-DMAR) | Selected as a primary marker of intake. unife.itresearchgate.net |

| Hydroxylated Metabolites (e.g., M1, M3) | Abundant in urine, long detection window, selected as key markers. unife.itresearchgate.netnih.gov |

| Carboxylated Metabolites (e.g., M2) | Most abundant metabolites, long detection window, selected as key markers. unife.itresearchgate.netnih.gov |

In vivo studies in rats have identified four metabolites of cis-4,4'-DMAR in both plasma and brain tissue following intraperitoneal injection. nih.gov Semiquantitative analysis indicated that these metabolites exhibit low permeability into the brain, resulting in very low concentrations in that tissue. nih.gov However, one specific metabolite, which originates from the oxidation of the para-methyl group (identified as M2), was found to persist in the plasma for a longer duration and at higher concentrations than the parent cis-4,4'-DMAR molecule. nih.gov This characteristic suggests its potential utility as a reliable marker for assessing drug intake. nih.gov

Characterization of Metabolite Structure and Formation

The biotransformation of cis-4,4'-Dimethylaminorex results in the formation of several metabolites, primarily through phase I metabolic reactions. In vitro studies utilizing human liver microsomes and in vivo experiments in mice have led to the identification of five key metabolic products derived from the cis-isomer. unife.itdntb.gov.ua The primary metabolic pathways involved include hydrolysis, carboxylation, hydroxylation, and carbonylation. unife.itdntb.gov.ua

High-resolution mass spectrometry has been a critical tool in the characterization of these metabolites. nih.gov For instance, two chromatographic peaks, designated as M1 and M3, were identified with a precursor ion at m/z 207 and an elemental composition of C11H14N2O2. The presence of a product ion at m/z 164, which is 16 Da higher than a diagnostic fragment ion, indicated the addition of a hydroxyl group. researchgate.net Another significant metabolite, M2, presented a precursor ion at m/z 221 and an elemental composition of C11H12N2O3. Its fragmentation pattern, showing a product ion at m/z 178 (a 30 Da difference from a key fragment) and the absence of another fragment at m/z 91, was consistent with the presence of a carboxyl group on the aromatic ring. researchgate.net

A further metabolite, M4, was characterized by a precursor ion at m/z 205 and an elemental composition of C11H12N2O2. The product ion at m/z 162 suggested the presence of a carbonyl group. researchgate.net Lastly, a metabolite identified as M5, with a precursor ion at m/z 166 and an elemental composition of C10H15NO, was determined to be 4-methylnorephedrine, confirming hydrolysis of the parent compound. researchgate.net

The formation of these phase I metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 identified as the principal isoenzyme responsible for the biotransformation of cis-4,4'-Dimethylaminorex. unife.itdntb.gov.ua Following their formation, these phase I metabolites can undergo further conjugation in phase II metabolic processes. unife.itdntb.gov.ua

Table 1: Identified Metabolites of cis-4,4'-Dimethylaminorex

| Metabolite | Precursor Ion (m/z) | Elemental Composition | Key Metabolic Reaction |

|---|---|---|---|

| M1 | 207 | C11H14N2O2 | Hydroxylation |

| M2 | 221 | C11H12N2O3 | Carboxylation |

| M3 | 207 | C11H14N2O2 | Hydroxylation |

| M4 | 205 | C11H12N2O2 | Carbonylation |

| M5 | 166 | C10H15NO | Hydrolysis |

Research into Metabolic Markers for Analytical Detection

Research has focused on identifying the most suitable metabolic markers for the unequivocal analytical detection of cis-4,4'-Dimethylaminorex intake in biological samples, particularly for forensic toxicology purposes. unife.it The selection of these markers is based not only on their abundance but also on their window of detection. unife.itdntb.gov.ua

Studies have shown that the carboxylated (M2) and hydroxylated (M1, M3) metabolites are the most abundant and have the most extended detection window in urine samples. unife.itdntb.gov.ua In vivo studies in mice demonstrated that the carboxylated metabolite (M2) was the most excreted metabolite detected in urine. mdpi.com Another study involving rats identified four metabolites in plasma and brain tissue, suggesting that the metabolite resulting from the oxidation of the para-methyl group (M2) persists in plasma for a longer duration and at higher concentrations than the parent drug. nih.gov This makes it a particularly valuable biomarker for assessing drug intake. nih.gov

Therefore, the parent compound, cis-4,4'-Dimethylaminorex, along with its carboxylated and hydroxylated metabolites, are recommended as the most appropriate markers for detecting its consumption. unife.itdntb.gov.ua The analytical approach for their detection typically involves enzymatic hydrolysis of urine samples to cleave any conjugated metabolites, followed by liquid-liquid extraction and analysis using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). unife.itdntb.gov.ua

Table 2: Recommended Metabolic Markers for the Detection of cis-4,4'-Dimethylaminorex Intake

| Marker | Type | Rationale for Selection |

|---|---|---|

| cis-4,4'-Dimethylaminorex | Parent Compound | Direct evidence of intake. |

| Carboxylated Metabolite (M2) | Phase I Metabolite | High abundance, extended detection window, persists in plasma longer than the parent compound. unife.itdntb.gov.uanih.govmdpi.com |

| Hydroxylated Metabolites (M1, M3) | Phase I Metabolite | High abundance and extended detection window. unife.itdntb.gov.uamdpi.com |

Preclinical Pharmacokinetic Investigations of 4,4 Dimethylaminorex, Cis

Stereoisomer-Specific Pharmacokinetic Comparisons (with related compounds)

The pharmacokinetics of aminorex-like compounds can differ significantly between stereoisomers. For cis-4,4'-DMAR itself, a study in mice found that the trans-isomer was metabolically stable under the experimental conditions, whereas the cis-isomer was rapidly metabolized. unife.it Research also showed that co-administration of (±)trans-4,4'-DMAR with (±)cis-4,4'-DMAR in mice reduced the metabolism of the cis form, leading to an increased amount of the unchanged cis-isomer in the urine. nih.gov This suggests a pharmacokinetic interaction where the trans-isomer inhibits the metabolic clearance of the cis-isomer. nih.gov

More extensive comparative pharmacokinetic data comes from studies on the related compound 4-methylaminorex (B1203063) in rats, which exists as four stereoisomers. nih.gov These studies revealed notable differences in their pharmacokinetic profiles. The cis-4R,5S- and cis-4S,5R-isomers behaved similarly to the trans-4S,5S-isomer, exhibiting relatively short elimination half-lives of 35-42 minutes. nih.gov In contrast, the trans-4R,5R-isomer had a significantly longer elimination half-life of 118-169 minutes. nih.gov This difference suggests that the spatial arrangement of the atoms within the molecule significantly impacts its metabolic stability and clearance. Despite these pharmacokinetic differences, other research has suggested that the varied behavioral effects of 4-methylaminorex isomers are more likely due to pharmacodynamic rather than pharmacokinetic factors. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Modeling of 4,4 Dimethylaminorex, Cis

Elucidation of Structural Determinants for Pharmacological Activity

The pharmacological profile of (±)-cis-4,4'-Dimethylaminorex (cis-4,4'-DMAR) as a potent monoamine releaser is significantly influenced by key structural features, particularly when compared to its parent compounds, aminorex and 4-methylaminorex (B1203063) (4-MAR). nih.govresearchgate.net The defining structural determinant for the distinct activity of cis-4,4'-DMAR is the addition of a methyl group at the para-position of the phenyl ring. mdpi.com

This para-methylation is directly linked to a substantial increase in activity at the serotonin (B10506) transporter (SERT). nih.gov While aminorex and 4-MAR are primarily potent releasing agents at the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) with weak action at SERT, cis-4,4'-DMAR demonstrates high potency at all three transporters. nih.govresearchgate.net In vitro studies using rat brain synaptosomes have shown that the potency of cis-4,4'-DMAR at DAT and NET is comparable to that of other psychostimulants like d-amphetamine and aminorex. nih.gov However, its potency at SERT is over 100-fold greater than that of the other compared drugs, establishing it as a non-selective, potent monoamine-releasing agent. nih.govresearchgate.net This lack of selectivity and profound effect on human SERT is a primary differentiator from its structural predecessors. researchgate.net

The in vitro pharmacological data highlights these differences, showing cis-4,4'-DMAR to be a potent and efficacious substrate-type releaser at DAT, NET, and SERT. nih.gov

| Compound | DAT Release (EC50 nM) | NET Release (EC50 nM) | SERT Release (EC50 nM) |

|---|---|---|---|

| (±)-cis-4,4'-DMAR | 8.6 ± 1.1 | 26.9 ± 5.9 | 18.5 ± 2.8 |

| d-amphetamine | 10.1 ± 1.0 | 12.7 ± 1.3 | >10,000 |

| aminorex | 13.6 ± 1.4 | 41.1 ± 3.9 | 2,217 ± 223 |

| (±)-cis-4-MAR | 11.3 ± 1.7 | 27.5 ± 2.5 | 1,971 ± 222 |

Data sourced from studies on rat brain synaptosomes. nih.gov

Influence of Stereochemistry on Transporter Interaction and Selectivity

Stereochemistry plays a critical role in the pharmacological activity of 4,4'-DMAR, with significant differences observed between the (±)-cis and (±)-trans racemates. dntb.gov.uanih.gov The spatial arrangement of the substituents on the oxazoline (B21484) ring dictates the compound's mechanism of action and selectivity, particularly at the serotonin transporter. nih.govecddrepository.org

Studies have demonstrated that both the cis and trans isomers of 4,4'-DMAR act as effective substrate-type releasing agents at the dopamine and norepinephrine transporters (DAT and NET). nih.govecddrepository.org However, their interaction with the serotonin transporter (SERT) diverges significantly. (±)-cis-4,4'-DMAR is a potent and fully efficacious releasing agent at SERT. nih.gov In stark contrast, (±)-trans-4,4'-DMAR does not act as a releaser at SERT but functions as a fully efficacious uptake blocker. nih.govecddrepository.org This fundamental difference in the mechanism of action at SERT underscores the importance of the cis configuration for serotonin-releasing activity.

This contrast in biological effects between the cis and trans isomers highlights the necessity of evaluating single isomers in pharmacological studies, as minor conformational changes can lead to profoundly different interactions with transporter proteins. dntb.gov.ua

| Isomer | DAT Interaction | NET Interaction | SERT Interaction |

|---|---|---|---|

| (±)-cis-4,4'-DMAR | Substrate-type Releaser | Substrate-type Releaser | Substrate-type Releaser |

| (±)-trans-4,4'-DMAR | Substrate-type Releaser | Substrate-type Releaser | Uptake Blocker |

Data sourced from in vitro studies. nih.govecddrepository.org

Computational Chemistry and Molecular Docking Studies

While computational methods are crucial for understanding drug-transporter interactions at a molecular level, specific computational chemistry and molecular docking studies for cis-4,4'-Dimethylaminorex are not extensively detailed in the published scientific literature. Such studies are vital for visualizing how ligands like cis-4,4'-DMAR bind within the active sites of monoamine transporters.

Detailed predictions of the binding modes and specific molecular interactions for cis-4,4'-DMAR with DAT, NET, and SERT are not currently available. Molecular docking simulations would typically be employed to predict the binding pose of the ligand, identifying key interactions such as hydrogen bonds, salt bridges, and hydrophobic interactions with amino acid residues in the transporter's binding pocket. For monoamine transporters, interactions with key residues, such as a conserved aspartate in transmembrane helix 1, are critical for substrate binding. frontiersin.org Elucidating the specific binding pose of cis-4,4'-DMAR would help explain the structural basis for its high potency and the differing mechanisms of its stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) studies for aminorex analogs, including 4,4'-DMAR, have been suggested as an area for ongoing research. mdpi.com QSAR models correlate variations in the chemical structures of a series of compounds with their biological activities. Developing a QSAR model for aminorex derivatives could help predict the potency and selectivity of novel analogs and further clarify the structural requirements for interaction with monoamine transporters. However, specific QSAR models and their statistical validation for the 4,4'-DMAR series have not been reported in the literature.

Forensic and Toxicological Analytical Research of 4,4 Dimethylaminorex, Cis

Development of Analytical Methods for Forensic Samples

The emergence of novel psychoactive substances (NPS) like 4,4'-Dimethylaminorex (4,4'-DMAR) necessitates the development of robust and specific analytical methods for their identification in forensic samples. Various analytical techniques have been employed to characterize and confirm the presence of cis-4,4'-DMAR. High-resolution mass spectrometry (HRMS) is a key tool; full accurate mass scans in positive electrospray mode can be performed where measured masses are within ± 5ppm of the theoretical masses. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique. Analysis of the free base form of cis-4,4'-DMAR is often preferred as it significantly improves detectability compared to its hydrochloride salt. nih.gov Electron ionization (EI) mass spectra of cis-4,4'-DMAR show characteristic fragmentation patterns, with a notable base peak at m/z 70 when analyzed using a quadrupole mass analyzer. nih.gov Another significant ion is observed at m/z 148. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with electrospray ionization (ESI), is another powerful method. nih.gov A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the quantification of cis-4,4'-DMAR in plasma. researchgate.net This method uses gradient elution on a C18 column and positive ESI in multiple reaction monitoring (MRM) mode. researchgate.net The specific quantifier transition monitored for cis-4,4'-DMAR is m/z 191.4 → m/z 148.3. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information essential for unequivocal identification. Both proton (¹H) and carbon (¹³C) NMR are used to characterize the molecule and differentiate it from its isomers. nih.gov

Differentiation from Isomers and Structurally Related Compounds

A critical aspect of the forensic analysis of 4,4'-DMAR is the differentiation between its cis- and trans-diastereomers, as they may exhibit different pharmacological and toxicological profiles. nih.gov Analytical techniques have proven effective in distinguishing between these isomers.

Chromatographic Separation: Both gas and liquid chromatography can separate the cis- and trans-isomers of 4,4'-DMAR. nih.gov Using liquid chromatography-electrospray triple quadrupole mass spectrometry (LC-ESI-MS/MS), baseline separation of the two isomers can be achieved. nih.gov Similarly, capillary GC has been shown to resolve the diastereomeric cis and trans free bases of the related compound 4-methylaminorex (B1203063), where the less polar trans isomers typically elute before the cis isomers. mdma.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a definitive method for isomer differentiation based on differences in the chemical shifts of specific protons and carbons. nih.gov For 4,4'-DMAR, the proton NMR spectra show that the H-4 and H-5 signals of the cis-isomer appear at 4.41 ppm and 5.74 ppm, respectively. In the trans-isomer, these signals experience an upfield shift to 4.05 ppm and 5.08 ppm. nih.gov A significant downfield shift is observed for the 4-CH₃ doublet, moving from 0.84 ppm in the cis-isomer to 1.40 ppm in the trans-isomer. nih.gov This trend is consistent with that observed for the isomers of 4-methylaminorex. nih.govmdma.ch In carbon NMR, both C-4 and C-5 experience a downfield shift from the cis- to the trans-isomer. nih.gov

| Compound Isomer | H-4 Chemical Shift (ppm) | H-5 Chemical Shift (ppm) | 4-CH₃ Chemical Shift (ppm) | C-4 Chemical Shift (ppm) | C-5 Chemical Shift (ppm) |

| (±)-cis-4,4'-DMAR | 4.41 | 5.74 | 0.84 | 59.50 | 85.59 |

| (±)-trans-4,4'-DMAR | 4.05 | 5.08 | 1.40 | 63.71 | 90.25 |

Mass Spectrometry: While the mass spectra of the isomers are very similar, fragmentation patterns can sometimes offer clues. For the related compound 4-methylaminorex, differentiation is primarily achieved through chromatographic separation prior to mass analysis. nih.gov The mass spectrum of cis-4,4'-DMAR shows a characteristic fragment ion at m/z 148, which is distinct from the m/z 134 fragment observed for 4-methylaminorex, which lacks the methyl group on the phenyl ring. nih.gov

Research on Detection in Non-Human Biological Specimens

The detection of cis-4,4'-DMAR and its metabolites in biological specimens is crucial for both forensic investigations and preclinical research. Studies using non-human models, such as rats and mice, have been instrumental in understanding the compound's disposition and metabolism.

A validated HPLC-MS/MS method has been successfully applied to quantify cis-4,4'-DMAR in rat plasma, facilitating pharmacokinetic studies. researchgate.net In a study where rats received a 10 mg/kg intraperitoneal injection of cis-4,4'-DMAR, the compound was rapidly absorbed into the brain, with peak concentrations reached between 30 and 60 minutes. researchgate.net This research also identified four metabolites of cis-4,4'-DMAR in the plasma and brain of the treated rats using high-resolution mass spectrometry. researchgate.netresearchgate.net

Metabolism studies have also been conducted in male ICR (CD-1®) mice to characterize the metabolic profile of cis-4,4'-DMAR in urine. researchgate.netunife.it In these studies, five metabolic products were identified for the cis-isomer. researchgate.netunife.it The primary phase I metabolic reactions included hydroxylation, carboxylation, hydrolysis, and carbonylation. researchgate.netunife.it The resulting metabolites were found to undergo extensive phase II conjugation. researchgate.netunife.it The carboxylated and hydroxylated metabolites, along with the parent compound, were determined to be the most suitable markers for detecting intake due to their abundance and extended window of detection. researchgate.netunife.it Interestingly, the trans-isomer was found to be metabolically stable under the same experimental conditions. unife.it

For the related compound 4-methylaminorex, a GC/MS method has been developed for the quantitative determination of its cis- and trans-isomers in rat plasma, urine, and tissue after derivatization with tert-butyldimethylsilyl. nih.gov

| Specimen Type | Animal Model | Analytical Method | Key Findings |

| Plasma, Brain | Rat | HPLC-MS/MS, HRMS | Rapid brain absorption; identification of four metabolites. researchgate.netresearchgate.net |

| Urine | Mouse (ICR CD-1®) | UHPLC-HRMS/MS | Identification of five phase I metabolites for the cis-isomer; carboxylated and hydroxylated metabolites are key markers. researchgate.netunife.it |

| Plasma, Urine, Tissue | Rat | GC/MS | Quantitative method for isomers of the related compound 4-methylaminorex. nih.gov |

Analytical Challenges in Complex Matrices

The analysis of cis-4,4'-DMAR in biological specimens presents several challenges due to the complex nature of the matrices, such as blood, plasma, and urine. mdpi.com These matrices contain numerous endogenous substances that can interfere with the detection and quantification of the target analyte. mdpi.com For instance, plasma contains proteins, clotting factors like fibrinogen, and often anticoagulants (e.g., EDTA, heparin) that can affect sample preparation and analysis. mdpi.com

Effective sample preparation is a critical step to overcome these challenges. For the analysis of cis-4,4'-DMAR in plasma, a protein precipitation step, often using acetonitrile containing formic acid, is employed to remove larger protein molecules. researchgate.net This method has been shown to yield high recovery (>93%) with a negligible matrix effect for cis-4,4'-DMAR. researchgate.net For urine samples, which are also complex, sample preparation often involves enzymatic hydrolysis to cleave conjugated metabolites, followed by an extraction step like liquid-liquid extraction (LLE) to isolate the analytes of interest. researchgate.netunife.it

Another significant challenge is the typically low concentration of drugs and their metabolites in biological samples, which often necessitates a pre-concentration step to ensure the analyte levels are within the detection limits of the analytical instrument. mdpi.com The development of highly sensitive methods, such as LC-MS/MS, is essential for reliable quantification at these low levels. researchgate.netmdpi.com The selection of appropriate analytical targets is also crucial; for cis-4,4'-DMAR, monitoring for the more persistent hydroxylated and carboxylated metabolites in addition to the parent drug can extend the detection window and increase the likelihood of confirming exposure. researchgate.netunife.it

Future Research Directions and Unanswered Questions

Elucidation of Long-Term Neurobiological Effects in Preclinical Models

Current knowledge regarding cis-4,4'-DMAR is largely based on in vitro assays and analysis of acute intoxication cases. europa.eunih.gov There is a significant lack of data on the long-term neurobiological consequences of repeated exposure. In vitro studies have demonstrated that cis-4,4'-DMAR is a potent substrate-type releaser at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov Its particularly high potency at SERT suggests a potential for serotonergic neurotoxicity, similar to that observed with other potent serotonin-releasing agents like MDMA. nih.govresearchgate.netovid.comresearchgate.net

Future research must prioritize preclinical studies in animal models to investigate the lasting effects of chronic cis-4,4'-DMAR administration. Key research questions include:

Does long-term exposure lead to depletion of monoamine neurotransmitters?

Are there lasting changes in the density and function of DAT, NET, and SERT?

Does the compound induce neuroinflammation or neuronal damage in key brain regions?

What are the behavioral consequences of long-term use, such as effects on cognition, mood, and reward pathways?

Investigating these questions will be crucial for understanding the full spectrum of risks associated with this compound, which has been linked to numerous fatalities. nih.gov

Comprehensive Comparative Studies with Emerging Aminorex Analogs

Cis-4,4'-DMAR is part of a growing family of aminorex analogs, each with unique structural modifications that can alter its pharmacological profile. researchgate.netresearchgate.net Initial comparative studies have shown that while 4,4'-DMAR is a potent and non-selective monoamine releaser, its predecessor, 4-methylaminorex (B1203063) (4-MAR), displays a preference for norepinephrine and dopamine transporters, making its profile more akin to amphetamine. nih.govovid.com

Recently, newer halogenated derivatives, such as 4'-fluoro-4-methylaminorex (4F-MAR), 4'-chloro-4-methylaminorex (4C-MAR), and 4'-bromo-4-methylaminorex (4B-MAR), have appeared on the illicit market. nih.gov The pharmacological and toxicological properties of these new analogs are largely unknown. nih.gov Therefore, comprehensive comparative studies are urgently needed to characterize these emerging substances relative to cis-4,4'-DMAR and other known aminorex derivatives.

Such studies should systematically evaluate:

Potency and efficacy at monoamine transporters (DAT, NET, SERT).

Receptor binding affinities.

Substrate-type releaser versus uptake inhibitor activity.

In vitro and in vivo toxicological profiles.

This research will enable the development of structure-activity relationships (SAR) for this class of compounds, which can help predict the potential risks of newly emerging analogs.

Advanced Computational Modeling for Mechanism Prediction

Advanced computational modeling offers a powerful, alternative approach to traditional in vitro and in vivo studies for predicting the pharmacological and toxicological properties of NPS like cis-4,4'-DMAR. researchgate.net Techniques such as molecular docking, and quantitative structure-activity relationship (QSAR) modeling can be employed to accelerate research and provide mechanistic insights. researchgate.netmdpi.com

Future research should leverage these computational tools to:

Predict Binding Affinities: Simulate the interaction of cis-4,4'-DMAR and its analogs with monoamine transporters and receptors to predict their binding affinities and functional activity.

Forecast Metabolism: Model the metabolic pathways of new aminorex analogs to predict their major metabolites, which is crucial for developing analytical methods for their detection in biological samples.

Estimate Toxicity: Develop models that can predict the potential for adverse effects, such as cardiotoxicity or neurotoxicity, based on the chemical structure of these compounds.

Guide Synthesis: Use predictive models to identify which potential new analogs are most likely to have high potency or toxicity, helping to guide law enforcement and public health responses.

By integrating computational approaches, researchers can more rapidly characterize the potential risks of emerging aminorex derivatives and prioritize experimental studies on the most concerning compounds.

Development of Novel Analytical Standards and Reference Materials

The accurate identification of cis-4,4'-DMAR in seized materials and biological samples is fundamental for forensic toxicology, clinical diagnosis, and law enforcement. This requires the availability of high-purity, well-characterized analytical reference standards. europa.eu While reference materials for cis-4,4'-DMAR exist, the continuous emergence of new analogs presents an ongoing challenge. europa.eucaymanchem.com

The differentiation between stereoisomers (e.g., cis and trans) is critical, as they can exhibit different pharmacological potencies. nih.gov For example, studies on 4-methylaminorex have shown that the potencies of its four isomers differ significantly. nih.gov Therefore, future efforts must focus on:

Synthesis and Characterization: The synthesis of not only new aminorex analogs but also their individual stereoisomers and major metabolites to serve as reference materials.

Isomer-Specific Methods: The development of robust and validated analytical techniques, such as chiral chromatography, that can unambiguously identify and quantify specific isomers in complex matrices. nih.govnih.gov

Dissemination of Standards: Ensuring the timely availability of these novel reference standards to the broader forensic and research communities.

Without these essential tools, the ability of laboratories to detect and accurately report the presence of these evolving NPS will be severely hampered, undermining public health and safety efforts.

Q & A

Q. What are the key challenges in synthesizing and characterizing cis-4,4'-Dimethylaminorex, and how can they be methodologically addressed?